Pelargonin chloride

Catalog No.
S1551390
CAS No.
17334-58-6
M.F
C27H31ClO15
M. Wt
631.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pelargonin chloride

CAS Number

17334-58-6

Product Name

Pelargonin chloride

IUPAC Name

2-[7-hydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C27H31ClO15

Molecular Weight

631.0 g/mol

InChI

InChI=1S/C27H30O15.ClH/c28-8-17-19(32)21(34)23(36)26(41-17)39-15-6-12(31)5-14-13(15)7-16(25(38-14)10-1-3-11(30)4-2-10)40-27-24(37)22(35)20(33)18(9-29)42-27;/h1-7,17-24,26-29,32-37H,8-9H2,(H-,30,31);1H

InChI Key

DIRROHKULXIUCB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-]

Synonyms

Pelargonidin-3,5-diglucoside chloride

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-]

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O.[Cl-]

Antioxidant and Anti-inflammatory Properties

Pg35G exhibits potent antioxidant activities, scavenging free radicals and reactive oxygen species (ROS) that can damage cells and contribute to various diseases. Studies have shown its ability to:

  • Reduce oxidative stress in cell models
  • Protect against inflammation in various tissues

These properties suggest Pg35G may be beneficial in preventing or managing conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases, cardiovascular diseases, and certain cancers.

Radioprotective Effects

Research indicates Pg35G possesses radioprotective properties. Studies have observed its ability to:

  • Reduce chromosomal damage in cells exposed to radiation
  • Increase survival rates in irradiated animals

These findings suggest Pg35G may have potential applications in mitigating the harmful effects of radiation exposure, such as in cancer treatment or radiation accidents.

Other Research Areas

Pg35G is also being investigated for its potential roles in:

  • Improving cognitive function: Studies suggest it may improve memory and learning
  • Protecting against diabetes: Research suggests it may have anti-diabetic properties
  • Enhancing gut health: Studies suggest it may promote the growth of beneficial gut bacteria

Pelargonin chloride, with the chemical formula C₁₅H₁₁ClO₅ and a molecular weight of 306.7 g/mol, is an anthocyanidin chloride derived from pelargonidin. It is characterized by its vibrant red to orange color, which varies depending on the pH of the medium. This compound falls under the category of flavonoids, specifically anthocyanins, which are known for their role in plant pigmentation and potential health benefits. Pelargonin chloride is often isolated from plants such as Pelargonium zonale and certain varieties of roses .

The potential health benefits of PDG are attributed to its antioxidant properties. Studies suggest it can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are associated with oxidative stress and inflammation [, ]. PDG may also interact with cellular signaling pathways, although the exact mechanisms are still being elucidated [].

Typical of anthocyanins:

  • Acid-Base Reactions: The compound displays a color change based on pH, which is a hallmark of anthocyanins. In acidic conditions, it appears red, while in alkaline conditions, it can turn blue or green.
  • Hydrolysis: In the presence of water and acids, pelargonin chloride can hydrolyze to release sugars and form aglycones.
  • Oxidation: Exposure to oxidizing agents can lead to degradation products, which may affect its stability and color .

Pelargonin chloride exhibits various biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential health benefits.
  • Phytoestrogen Activity: This compound acts as a phytoestrogen, mimicking estrogen in the body, which may have implications for hormone-related health issues .
  • Anti-Cancer Potential: Some studies suggest that pelargonin chloride may reduce the risk of certain cancers, including breast and prostate cancer, due to its antioxidant and estrogenic activities .

The synthesis of pelargonin chloride typically involves multi-step reactions:

  • Initial Reaction: Pelargonidin is reacted with triethylamine in acetone at low temperatures (0 - 20 °C) for approximately one hour.
  • Chlorination: The product is then treated with hydrogen chloride in a methanol/ethyl acetate mixture for 24 hours at room temperature.
  • Final Hydrolysis: The final step involves treatment with potassium hydroxide in methanol and water at low temperatures (0 - 4 °C) for one hour .

Pelargonin chloride has several applications across different fields:

  • Food Industry: Used as a natural colorant due to its vibrant hue.
  • Pharmaceuticals: Explored for its potential health benefits, particularly in formulations aimed at cancer prevention and antioxidant support.
  • Cosmetics: Incorporated into cosmetic products for its coloring properties and potential skin benefits .

Pelargonin chloride shares similarities with other anthocyanins but possesses unique characteristics:

Compound NameChemical FormulaUnique Features
Cyanidin ChlorideC₁₅H₁₁ClO₅Exhibits different color properties; more prevalent in berries.
Delphinidin ChlorideC₁₅H₁₁ClO₆Has additional hydroxyl groups; contributes to blue hues in flowers.
Peonidin ChlorideC₁₅H₁₁ClO₅Similar structure but differs in hydroxyl positioning; found in red fruits.
Malvidin ChlorideC₁₅H₁₁ClO₇Contains more hydroxyl groups; associated with purple coloration.

Pelargonin chloride's distinct structure allows it to impart unique colors and biological effects compared to these similar compounds. Its specific interactions and properties make it particularly valuable in both food and health applications .

Pelargonin chloride (CAS 17334-58-6) is the chloride salt of pelargonin, a 3,5-di-O-β-D-glucoside derivative of pelargonidin, an anthocyanidin aglycone. Structurally, it comprises:

  • Pelargonidin aglycone: A flavylium cation (2-phenylchromenylium) with hydroxyl groups at positions 3, 5, 7, and 4′.
  • Glycosylation: Two β-D-glucopyranosyl units attached to hydroxyl groups at C3 and C5 of the pelargonidin core.
  • Chloride counterion: Stabilizing the positively charged flavylium ion.
PropertyPelargonidinPelargonin Chloride
Molecular FormulaC₁₅H₁₁O₅⁺C₂₇H₃₁ClO₁₅
Molecular Weight271.24 g/mol630.98 g/mol
CAS Number134-04-317334-58-6
GlycosylationNone3,5-di-O-β-D-glucoside
SolubilityWater-solubleWater-soluble (enhanced by chloride ion)

Historical Context and Discovery

Anthocyanins were first isolated in the 19th century, with pelargonidin identified as a key aglycone in red flowers and berries. Pelargonin chloride’s discovery traces to studies on Pelargonium species (e.g., geraniums) and pomegranates (Punica granatum), where it acts as a predominant pigment. Early research focused on its role in plant coloration, while modern studies emphasize its antioxidant and nutraceutical potential.

Pelargonin chloride, also known as pelargonidin 3,5-diglucoside chloride, is an anthocyanin compound belonging to the flavonoid family of plant molecules [1] [3]. The molecular formula of pelargonin chloride is C27H31ClO15 with a molecular weight of 630.98 g/mol [2] [7]. This compound represents a glycosylated form of the anthocyanidin pelargonidin, which serves as the aglycone (non-sugar) component of the molecule [3] [4].

The structural elucidation of pelargonin chloride reveals a 2-phenylbenzopyrylium (flavylium) cation backbone, which is characteristic of anthocyanins [3] [8]. The core structure consists of two aromatic rings (A and B) connected by a heterocyclic C ring containing an oxygen atom [8] [13]. The positively charged oxygen in the C ring contributes to the compound's stability and is balanced by the chloride counterion [1] [3].

The basic structural framework of pelargonin chloride can be described as follows:

Structural ComponentDescription
Core structure2-phenylbenzopyrylium (flavylium) cation [3] [8]
A-ringBenzene ring with hydroxyl groups at positions 5 and 7 [13] [19]
B-ringSingle hydroxyl group at position 4' [13] [25]
C-ringHeterocyclic ring with positively charged oxygen [1] [3]
GlycosylationGlucose moieties at positions 3 and 5 [2] [10]
CounterionChloride (Cl-) [1] [7]

The structural elucidation of pelargonin chloride has been confirmed through various analytical techniques, including spectroscopic methods and chromatographic analyses [10] [12]. The compound's structure is distinguished by its specific pattern of hydroxylation and glycosylation, which contributes to its characteristic properties and reactivity [13] [18].

Glycosylation Patterns and Acylation Modifications

Pelargonin chloride features a distinctive glycosylation pattern with two glucose moieties attached to the aglycone pelargonidin at positions 3 and 5, forming a diglucoside structure [2] [10]. This specific glycosylation pattern is crucial for the compound's stability and solubility in aqueous environments [10] [18]. The systematic name of pelargonin chloride, pelargonidin 3,5-diglucoside chloride, directly reflects this glycosylation pattern [2] [7].

The glycosidic linkages in pelargonin chloride involve beta-D-glucopyranosyl units connected to the hydroxyl groups at positions 3 and 5 of the aglycone [10] [23]. These glucose moieties are attached through O-glycosidic bonds, which are formed between the anomeric carbon of glucose and the hydroxyl groups of pelargonidin [18] [23]. The specific configuration of these glycosidic bonds has been confirmed through nuclear magnetic resonance spectroscopy [12] [23].

Regarding acylation modifications, pelargonin chloride in its natural form does not typically exhibit acylation of the sugar moieties [14] [18]. However, it is worth noting that anthocyanins, including pelargonidin derivatives, can undergo various modifications in plant tissues, which may include acylation with organic acids [14] [18]. These modifications can affect the stability, color, and other properties of the compounds [14] [21].

The glycosylation of anthocyanins like pelargonin chloride serves several important functions:

  • It enhances the stability of the otherwise unstable anthocyanidin aglycones [18] [21].
  • It increases water solubility, facilitating transport and storage within plant tissues [10] [18].
  • It serves as a signal for transport to vacuoles, where anthocyanins typically accumulate in plant cells [18] [21].

The specific glycosylation pattern of pelargonin chloride distinguishes it from other pelargonidin derivatives and contributes to its unique chemical and spectral properties [10] [17].

Spectral Properties (UV-Vis, FTIR, NMR)

Pelargonin chloride exhibits distinctive spectral properties that are valuable for its identification and characterization [10] [24]. These spectral characteristics provide important information about the compound's structure and purity [10] [12].

UV-Visible Spectroscopy

Pelargonin chloride displays characteristic absorption in the ultraviolet and visible regions of the electromagnetic spectrum [10] [24]. The UV-Visible spectral profile of pelargonin chloride includes:

  • A maximum absorption peak in the visible region at approximately 502-504 nm, which is responsible for its red-orange color [10] [20].
  • An absorption band in the UV region around 280 nm, which is typical for non-acylated anthocyanins [10] [23].
  • A ratio of A440/Amax.vis of approximately 22-28%, suggesting that the 5 position is not free but glycosylated [10] [23].

The visible absorption maximum of pelargonin chloride (502-504 nm) is slightly lower than that of the aglycone pelargonidin (520 nm), which is consistent with the general observation that glycosylation shifts the absorption maximum to shorter wavelengths by approximately 10-15 nm [10] [24].

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR analysis of pelargonin chloride reveals several characteristic absorption bands that correspond to specific functional groups within the molecule [11] [21]. The key FTIR spectral features include:

  • Strong, broad O-H stretching bands in the region of 3550-3200 cm^-1, attributed to the hydroxyl groups of both the aglycone and sugar moieties [11] [21].
  • C=C stretching vibrations around 1648-1638 cm^-1, associated with the aromatic rings and the heterocyclic C ring [11] [21].
  • C-O stretching bands in the region of 1275-1200 cm^-1, corresponding to the glycosidic linkages and hydroxyl groups [11] [22].
  • Characteristic fingerprint region patterns between 1200-700 cm^-1, which include various C-C, C-O, and C-H bending vibrations [11] [22].

These FTIR spectral features are valuable for confirming the presence of key functional groups in pelargonin chloride and can be used for its identification and quality assessment [11] [21].

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed information about the structure of pelargonin chloride at the atomic level [12] [23]. The proton (^1H) NMR spectrum of pelargonin chloride in acidified methanol solution reveals several characteristic signals:

  • Signals in the downfield region (δ 9.0-9.5 ppm) corresponding to the H4 proton of the flavylium cation [12] [23].
  • Signals for the B-ring protons, including those at positions 2', 3', 5', and 6', typically appearing in the region of δ 7.0-8.7 ppm [12] [23].
  • Signals for the A-ring protons at positions 6 and 8, usually observed around δ 7.0-7.2 ppm [12] [23].
  • Signals for the anomeric protons of the glucose moieties, typically appearing in the region of δ 5.0-5.5 ppm [12] [23].

Two-dimensional NMR techniques, such as nuclear Overhauser enhancement spectroscopy (NOESY), have been employed to confirm the attachment of glucose units to specific positions on the aglycone [12] [23]. These studies have verified that the sugar moieties are indeed attached to the 3 and 5 positions of the pelargonidin aglycone [12] [23].

Comparison with Related Anthocyanins

Pelargonin chloride belongs to the anthocyanin family, a group of water-soluble plant pigments characterized by the 2-phenylbenzopyrylium (flavylium) structure [1] [3]. When comparing pelargonin chloride with related anthocyanins, several structural and spectral differences become apparent [13] [19].

Structural Comparison with Related Anthocyanidins

The primary structural difference between pelargonin chloride and other common anthocyanins lies in the hydroxylation pattern of the B-ring of the aglycone component [13] [25]:

AnthocyanidinB-ring Hydroxylation PatternColor Range
Pelargonidin (in pelargonin)Single hydroxyl at 4' positionOrange-red [13] [25]
CyanidinHydroxyl groups at 3' and 4' positionsRed-magenta [13] [25]
DelphinidinHydroxyl groups at 3', 4', and 5' positionsViolet-blue [13] [25]

This hydroxylation pattern significantly influences the color properties of these compounds, with increasing hydroxylation on the B-ring generally resulting in a shift toward more blue hues [13] [25]. The single hydroxyl group at the 4' position in pelargonidin contributes to the orange-red color of pelargonin chloride, distinguishing it from the more reddish cyanidin derivatives and bluish delphinidin derivatives [13] [19].

Glycosylation Comparison

While pelargonin chloride features glucose moieties at both the 3 and 5 positions (3,5-diglucoside), other anthocyanins may exhibit different glycosylation patterns [10] [18]:

  • Some anthocyanins are monoglucosides, with a single sugar moiety typically at the 3 position [10] [18].
  • Others may have different sugar units, such as rhamnose, galactose, arabinose, or xylose, instead of or in addition to glucose [10] [18].
  • The glycosylation pattern affects properties such as stability, solubility, and color intensity [10] [18].

Spectral Comparison

The spectral properties of pelargonin chloride also differ from those of related anthocyanins [10] [24]:

  • The visible absorption maximum of pelargonin chloride (502-504 nm) is at a shorter wavelength compared to cyanidin derivatives (approximately 520-530 nm) and delphinidin derivatives (approximately 535-545 nm) [10] [23].
  • In the presence of aluminum chloride (AlCl3), pelargonidin-based compounds like pelargonin chloride do not exhibit a bathochromic shift (red shift), unlike cyanidin and delphinidin derivatives, which do show this shift due to the presence of vicinal hydroxyl groups on the B-ring [10] [23].
  • The NMR spectra of pelargonin chloride show distinctive patterns for the B-ring protons that differ from those of cyanidin and delphinidin derivatives due to the different hydroxylation patterns [12] [23].

Physical Description

Solid

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

10

Exact Mass

630.1351480 g/mol

Monoisotopic Mass

630.1351480 g/mol

Heavy Atom Count

43

Melting Point

180°C

UNII

4OJV6238UJ

Other CAS

17334-58-6

Wikipedia

Pelargonin

Dates

Modify: 2023-08-15

Explore Compound Types